7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
The compound 7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a propargylthio (-S-C≡CH) moiety at position 2. This scaffold is notable for its rigid planar structure, which prevents tautomerization and enhances stability .
Properties
IUPAC Name |
7-methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-3-6-16-10-12-9-5-4-8(2)7-14(9)11(15)13-10/h1,4-5,7H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZGZMNLYYJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC#C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable alkyne and thiol in the presence of a catalyst can yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or thiol groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations:
- Steric and Electronic Effects: The propargylthio group in the target compound likely increases steric hindrance compared to smaller substituents like amino (-NH₂) or methoxy groups. This may reduce solubility but enhance binding specificity in biological systems.
- Thermal Stability: Derivatives with amino groups (e.g., 2-amino-6-methyl-) exhibit higher melting points (>260°C), suggesting stronger intermolecular hydrogen bonding . In contrast, thiophenyl-substituted analogs (e.g., 8g) melt at lower temperatures (~146°C), indicating weaker lattice interactions .
Biological Activity
7-Methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. Its unique structural features, including the pyrido[1,2-a][1,3,5]triazin core and various substituents, suggest that it may possess significant pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and case studies.
Chemical Structure and Synthesis
The molecular formula of 7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is , with a molecular weight of approximately 230.29 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazinone Core : Cyclization under acidic or basic conditions.
- Methyl Group Introduction : Alkylation using methylating agents.
- Thioalkylation : Nucleophilic substitution with propargyl thiol.
These steps are crucial for obtaining the desired compound with its specific functional groups that contribute to its biological activity .
Antiproliferative Activity
Recent studies have shown that compounds related to triazine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of triazines have been evaluated for their effects on breast, colon, and lung cancer cell lines. The highest antiproliferative activity was noted in certain derivatives that contained specific substituents .
The mechanism of action appears to be independent of inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways for their cytotoxic effects .
Antibacterial Activity
In vitro studies have demonstrated that compounds similar to 7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit antibacterial properties. For example, novel thiazolo-triazine derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives showed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
Case Studies and Research Findings
Several research findings highlight the biological significance of triazine derivatives:
- Anticancer Properties : A series of pyrido[1,2-a][1,3,5]triazine derivatives were synthesized and screened for cytotoxicity against human cancer cell lines (e.g., MCF-7). Certain compounds demonstrated enhanced cytotoxic effects compared to others in the series .
- Mechanisms of Action : Investigations into the mechanisms revealed that some compounds induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) production and mitochondrial dysfunction .
- Structure-Activity Relationship (SAR) : Research has established a correlation between the chemical structure of triazine derivatives and their biological activities. Modifications at specific positions on the triazine ring significantly influence their potency against cancer cells and bacteria .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Activity Level |
|---|---|---|---|
| 7-Methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one | Antiproliferative | MCF-7 (breast cancer) | TBD |
| 2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one | Antibacterial | E. coli | Comparable to ciprofloxacin |
| 7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin | Cytotoxic | Bel-7402 (liver cancer) | More potent than controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
